molecular formula C11H9NO3 B1316277 Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate CAS No. 108492-59-7

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate

Cat. No.: B1316277
CAS No.: 108492-59-7
M. Wt: 203.19 g/mol
InChI Key: BGZXIMFTXAMVRB-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . It is characterized by the presence of an oxirane (epoxide) ring and a cyanophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate typically involves the reaction of 4-cyanobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The nitrile group can also participate in reactions, such as reductions to form amines, which can further react to form a variety of products .

Comparison with Similar Compounds

    Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate: Similar structure but with a nitro group instead of a nitrile group.

    Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate: Contains a methoxy group instead of a nitrile group.

    Methyl 3-(4-bromophenyl)oxirane-2-carboxylate: Features a bromine atom in place of the nitrile group.

Uniqueness: Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate is unique due to the presence of both the epoxide ring and the nitrile group, which confer distinct reactivity patterns. The nitrile group provides a site for further functionalization, while the epoxide ring offers a reactive center for nucleophilic attack, making this compound versatile in synthetic organic chemistry .

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-9(15-10)8-4-2-7(6-12)3-5-8/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZXIMFTXAMVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565448
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108492-59-7
Record name Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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